![molecular formula C21H12N2O5 B3049162 Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- CAS No. 19591-14-1](/img/structure/B3049162.png)
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
Overview
Description
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-, is a chemical compound with the molecular formula C20H12N2O6. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been widely used in scientific research due to its unique properties, such as its ability to bind to specific receptors in the human body.
Mechanism of Action
The mechanism of action of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in inflammation and cancer. It has also been shown to bind to specific receptors in the human body, leading to downstream signaling pathways that regulate various biological processes.
Biochemical and Physiological Effects:
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial properties against certain strains of bacteria. In addition, it has been used as a fluorescent probe in biological imaging studies due to its ability to bind to specific receptors in the human body.
Advantages and Limitations for Lab Experiments
One advantage of using Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- in lab experiments is its ability to bind to specific receptors in the human body, making it a useful tool in drug discovery research. It also exhibits anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for various scientific applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain research areas.
Future Directions
There are several future directions for research involving Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with in the human body. This could lead to the development of new drugs that target these pathways. Another direction is to explore its potential use as a fluorescent probe in biological imaging studies. Additionally, more research could be done to investigate its antibacterial properties and potential use as an antibiotic.
Scientific Research Applications
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe in biological imaging studies. Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been shown to bind to specific receptors in the human body, making it a useful tool in drug discovery research.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHNATLBRRKWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395009 | |
Record name | F0015-0191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19591-14-1 | |
Record name | F0015-0191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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